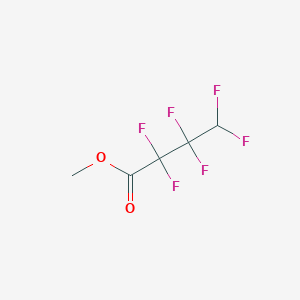
Ethyl 1-Cyclopropyl-4-formyl-2,5-dimethyl-1H-pyrrole-3-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 1-Cyclopropyl-4-formyl-2,5-dimethyl-1H-pyrrole-3-carboxylate (ECFP) is an organic compound that has a variety of applications in the fields of organic synthesis, biochemistry, and pharmacology. It is a cyclic ester of cyclopropane and pyrrole, and has a molecular formula of C12H16O2. ECFP is a colorless, crystalline solid with a melting point of 66-67°C. It is soluble in polar organic solvents such as ethanol and methanol, and is insoluble in water. ECFP has been used in a variety of laboratory experiments, including the synthesis of pharmaceuticals, the study of biochemical pathways, and the study of physiological processes.
Aplicaciones Científicas De Investigación
Pharmaceutical Applications
Pyrrole derivatives are known for their diverse applications in medicinal chemistry. They serve as key components in the synthesis of various therapeutically active compounds, including antibiotics , anti-inflammatory drugs , and cholesterol-reducing agents . Specifically, they can inhibit reverse transcriptase in HIV-1 and cellular DNA polymerases protein kinases .
Agricultural Chemistry
In agriculture, pyrrole compounds are utilized to create fungicides that protect crops from fungal infections, thereby enhancing yield and quality .
Dye Synthesis
Pyrrole derivatives are used in the preparation of blue pyrrole dyes, which have applications in textile and material sciences for coloring fabrics and materials .
Biomedical Research
In biomedical research, these compounds are instrumental in developing receptor tyrosine kinase (RTK) inhibitors, which are significant in cancer therapy as they can block signals that tumors need to grow .
Analytical Chemistry
The compound’s unique structure makes it valuable in analytical chemistry for developing new methods of substance detection and analysis .
Advanced Material Science
Pyrrole-based compounds contribute to advanced material science, particularly in the development of new materials with specific electrical or mechanical properties .
Cleanroom Technology
They are also relevant in controlled environment solutions, such as cleanroom technology, where maintaining a contaminant-free environment is crucial for various manufacturing processes .
Battery Science
Lastly, in the field of advanced battery science, pyrrole derivatives could be used to improve energy storage materials’ performance and efficiency .
Propiedades
IUPAC Name |
ethyl 1-cyclopropyl-4-formyl-2,5-dimethylpyrrole-3-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO3/c1-4-17-13(16)12-9(3)14(10-5-6-10)8(2)11(12)7-15/h7,10H,4-6H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVFNMIRKPZAHOV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N(C(=C1C=O)C)C2CC2)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70381555 |
Source


|
| Record name | Ethyl 1-cyclopropyl-4-formyl-2,5-dimethyl-1H-pyrrole-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70381555 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 1-Cyclopropyl-4-formyl-2,5-dimethyl-1H-pyrrole-3-carboxylate | |
CAS RN |
423768-53-0 |
Source


|
| Record name | Ethyl 1-cyclopropyl-4-formyl-2,5-dimethyl-1H-pyrrole-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70381555 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![Ethyl 7-Amino-2-(methylthio)[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B1350588.png)






![Methyl 4-[2-amino-4-(trifluoromethyl)anilino]butanoate](/img/structure/B1350604.png)

